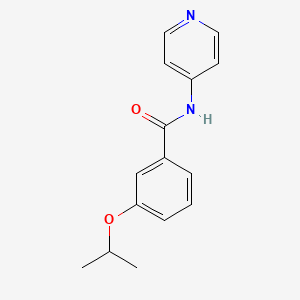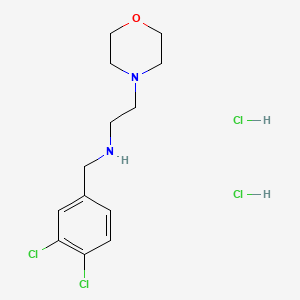
3-isopropoxy-N-4-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-4-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have anti-cancer properties and is being investigated for its potential use in treating various types of cancer.
Mécanisme D'action
The mechanism of action of 3-isopropoxy-N-4-pyridinylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a number of effects on cancer cells, including inducing apoptosis (cell death) and inhibiting cell migration and invasion. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropoxy-N-4-pyridinylbenzamide in lab experiments is its specificity for CK2, which makes it a valuable tool for studying the role of this protein kinase in cancer and other diseases. However, one limitation of using this compound is that it may have off-target effects on other enzymes and proteins, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on 3-isopropoxy-N-4-pyridinylbenzamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including identifying its specific targets and pathways.
2. Investigating the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy.
3. Studying the potential use of this compound in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Developing new derivatives of this compound with improved potency and specificity.
5. Investigating the safety and toxicity of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown anti-cancer properties in several types of cancer. While the exact mechanism of action is not fully understood, it is believed to work by inhibiting the activity of the protein kinase CK2. Further research is needed to fully understand the potential of this compound in treating cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-isopropoxy-N-4-pyridinylbenzamide involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound requires expertise in organic chemistry.
Applications De Recherche Scientifique
The scientific research application of 3-isopropoxy-N-4-pyridinylbenzamide is primarily focused on its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in several types of cancer, including lung cancer, breast cancer, and colon cancer. Additionally, it has been studied for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-propan-2-yloxy-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-4-12(10-14)15(18)17-13-6-8-16-9-7-13/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEYDAMITIIEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5369817.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)

![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)


![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)


![ethyl (2-chloro-6-ethoxy-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5369878.png)
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5369879.png)
![2-(2-{3-bromo-4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5369901.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5369913.png)